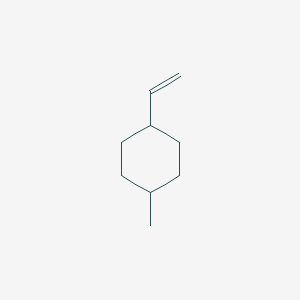

1-Ethenyl-4-methylcyclohexane

Description

1-Ethenyl-4-methylcyclohexane is a substituted cyclohexane derivative featuring an ethenyl (vinyl) group at position 1 and a methyl group at position 3. Its molecular formula is C₉H₁₄, with an average molecular mass of 122.21 g/mol (inferred from analogous compounds in ). The ethenyl group introduces unsaturation, enabling participation in addition reactions (e.g., hydrogenation, electrophilic additions), while the methyl group contributes to steric effects and influences conformational preferences. This compound is structurally related to terpene derivatives and may serve as a precursor in organic synthesis or polymer chemistry.

Properties

Molecular Formula |

C9H16 |

|---|---|

Molecular Weight |

124.22 g/mol |

IUPAC Name |

1-ethenyl-4-methylcyclohexane |

InChI |

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3 |

InChI Key |

LPSKSLRGCHZEDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with an appropriate alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 1-ethynyl-4-methylcyclohexane.

Industrial Production Methods: In industrial settings, the production of 1-ethenyl-4-methylcyclohexane often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the addition of ethylene to 4-methylcyclohexene under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methylcyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation reactions can reduce the ethenyl group to an ethyl group, yielding 1-ethyl-4-methylcyclohexane.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, forming halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst

Major Products Formed:

Oxidation: Epoxides, ketones

Reduction: 1-Ethyl-4-methylcyclohexane

Substitution: Halogenated cyclohexanes

Scientific Research Applications

1-Ethenyl-4-methylcyclohexane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a ligand in biochemical assays.

Medicine: Research is ongoing to investigate its potential therapeutic properties.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethenyl-4-methylcyclohexane exerts its effects depends on the specific reaction or application. In catalytic processes, the compound interacts with the catalyst’s active sites, facilitating the desired chemical transformation. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the catalyst used.

Comparison with Similar Compounds

Table 1: Molecular Data Comparison

Key Observations :

- Unsaturation : 1-Ethenyl-4-methylcyclohexane and 4-Vinylcyclohexene () share a cyclohexene backbone, but the former has an additional methyl group, increasing steric hindrance.

- Functional Groups : The ethynyl group in 1-Ethyl-4-ethynylcyclohexane () confers higher reactivity in click chemistry compared to ethenyl groups.

- Conformational Flexibility : Methylcyclohexane () adopts chair conformations with equatorial methyl groups, while ethenyl substituents in 1-Ethenyl-4-methylcyclohexane may distort the ring geometry due to π-bond rigidity.

Reactivity and Chemical Behavior

- Addition Reactions : The ethenyl group in 1-Ethenyl-4-methylcyclohexane undergoes electrophilic additions (e.g., with H₂O/H⁺ or halogens), akin to 4-Vinylcyclohexene (). However, steric hindrance from the 4-methyl group may slow reaction kinetics compared to less-substituted analogs.

- Hydrogenation : Catalytic hydrogenation would saturate the ethenyl group to ethyl, yielding 1-ethyl-4-methylcyclohexane. This contrasts with 1-Ethyl-4-ethynylcyclohexane (), where hydrogenation of the ethynyl group produces an ethyl substituent.

- Oxidation: The ethenyl group is susceptible to ozonolysis or epoxidation, similar to 4-Vinylcyclohexene (), but competing reactions at the methyl group (e.g., radical abstraction) may occur.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.